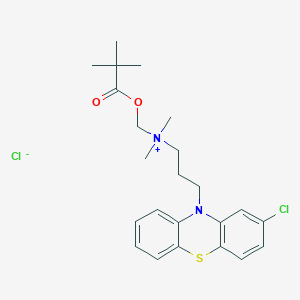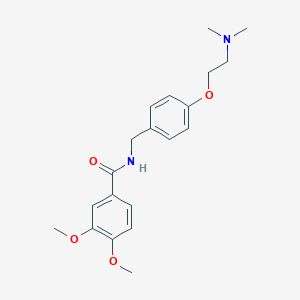
伊托普利
概述
描述
依托泊利是一种促动力苯酰胺类衍生物,主要用于治疗功能性消化不良和其他胃肠道疾病。 它作为多巴胺 D2 受体拮抗剂和乙酰胆碱酯酶抑制剂,增强胃肠道动力 .
科学研究应用
依托泊利在科学研究中有几个应用:
化学: 用作促动力剂及其合成研究中的模型化合物.
生物学: 研究其对胃肠道动力的影响及其与多巴胺和乙酰胆碱受体的相互作用.
医学: 用于功能性消化不良、胃轻瘫和其他胃肠道疾病的临床试验.
工业: 制成各种用于治疗胃肠道疾病的药物产品.
作用机制
准备方法
合成路线和反应条件
盐酸依托泊利的合成涉及几个关键步骤:
醚化: 4-羟基苯甲醛在弱无机碱的存在下与 2-二甲基氨基乙基氯反应生成 4-(2-二甲基氨基乙氧基)-苯甲醛.
肟化: 然后,苯甲醛衍生物在酸性环境中与盐酸羟胺反应生成 4-(2-二甲基氨基乙氧基)-苯甲醛肟盐酸盐.
还原: 使用锌粉还原肟,得到 4-(2-二甲基氨基乙氧基)-苄胺.
酰胺化: 苄胺衍生物在叔胺存在下与丁香酸氯反应生成依托泊利.
成盐: 最后,依托泊利与盐酸成盐得到盐酸依托泊利.
工业生产方法
盐酸依托泊利的工业生产遵循类似的合成路线,但规模更大,并针对产量和纯度进行了优化。 该过程涉及对反应条件(如温度、pH 和反应时间)的精确控制,以确保产品质量的一致性 .
化学反应分析
反应类型
依托泊利经历了几种类型的化学反应,包括:
氧化: 主要由含黄素的单加氧酶(FMO1 和 FMO3)介导的肝脏氧化.
还原: 合成过程中肟中间体的还原.
取代: 合成过程中的醚化和酰胺化反应.
常用试剂和条件
还原: 锌粉作为还原剂.
主要产物
氧化: 依托泊利-N-氧化物作为主要代谢产物.
还原: 4-(2-二甲基氨基乙氧基)-苄胺.
取代: 盐酸依托泊利.
相似化合物的比较
类似化合物
甲氧氯普胺: 另一种用于类似适应症的促动力剂,但作用机制不同。
多潘立酮: 一种具有促动力特性的多巴胺 D2 受体拮抗剂。
西沙必利: 一种作用于血清素受体的促动力剂。
依托泊利的独特性
依托泊利因其双重作用机制而独一无二,将多巴胺 D2 受体拮抗作用与乙酰胆碱酯酶抑制相结合。 这种双重作用导致胃肠道动力增强,而没有明显的中心神经系统副作用,因为依托泊利不能通过血脑屏障 .
属性
IUPAC Name |
N-[[4-[2-(dimethylamino)ethoxy]phenyl]methyl]-3,4-dimethoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4/c1-22(2)11-12-26-17-8-5-15(6-9-17)14-21-20(23)16-7-10-18(24-3)19(13-16)25-4/h5-10,13H,11-12,14H2,1-4H3,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQQIECGTIMUVDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC=C(C=C1)CNC(=O)C2=CC(=C(C=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7048320 | |
| Record name | Itopride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Itopride has anticholinesterase (AchE) activity as well as dopamine D2 receptor antagonistic activity. It is well established that M3 receptors exist on the smooth muscle layer throughout the gut and acetylcholine (ACh) released from enteric nerve endings stimulates the contraction of smooth muscle through M3 receptors. The enzyme AChE hydrolyses the released ACh, inactivates it and thus inhibits the gastric motility leading to various digestive disorders. Besides ACh, dopamine is present in significant amounts in the gastrointestinal tract and has several inhibitory effects on gastrointestinal motility, including reduction of lower esophageal sphincter and intragastric pressure. These effects appear to result from suppression of ACh release from the myenteric motor neurons and are mediated by the D2 subtype of dopamine receptors. Itopride, by virtue of its dopamine D2 receptor antagonism, removes the inhibitory effects on Ach release. It also inhibits the enzyme AchE which prevents the degradation of ACh. The net effect is an increase in ACh concentration, which in turn, promotes gastric motility, increases the lower esophageal sphincter pressure, accelerates gastric emptying and improves gastro-duodenal coordination. This dual mode of action of Itopride is unique and different from the actions of other prokinetic agents available in the market. | |
| Record name | Itopride | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04924 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
122898-67-3 | |
| Record name | Itopride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=122898-67-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Itopride [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122898673 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Itopride | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04924 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | itopride hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759643 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Itopride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 122898-67-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ITOPRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81BMQ80QRL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does itopride interact with its targets to exert its gastroprokinetic effect?
A: Itopride functions as a dopamine D2 receptor antagonist and an acetylcholinesterase inhibitor. [, , , ] This dual mechanism of action enhances acetylcholine levels in the enteric nervous system, leading to increased gastrointestinal smooth muscle contractility and improved gastric motility. [, , , , , , ] Studies in dogs demonstrate that itopride stimulates gastric motility through both anti-dopaminergic and anti-acetylcholinesterase actions. []
Q2: Beyond its effects on gastric emptying, does itopride influence motility in other parts of the gastrointestinal tract?
A: Yes, research indicates that itopride also stimulates motility in the ileum and colon. [, ] In vitro and in vivo studies on guinea pigs demonstrate that itopride enhances both peristaltic and segmental motility in the colon, potentially making it beneficial for conditions like functional constipation. []
Q3: Does food intake affect the gastroprokinetic action of itopride?
A: One study using the 13C breath test found that postprandial itopride intake did not significantly influence the rate of gastric emptying in healthy volunteers. [] This suggests that itopride may not exert its primary effect by directly altering gastric emptying rates, and other mechanisms, such as modulation of gut hormones and visceral sensitivity, might be involved. []
Q4: How is itopride metabolized in the body?
A: Itopride is primarily metabolized via N-oxygenation by flavin-containing monooxygenase 3 (FMO3) in the liver. [] This metabolic pathway distinguishes itopride from other prokinetic agents like cisapride and mosapride, which are primarily metabolized by CYP3A4. [] This difference in metabolism is significant as it suggests a lower likelihood of drug interactions with itopride compared to cisapride or mosapride. []
Q5: Do FMO3 polymorphisms affect the pharmacokinetics of itopride?
A: Yes, research suggests that FMO3 polymorphisms can influence itopride exposure. [] Specifically, individuals with homozygous Glu158Lys and Glu308Gly mutations exhibit lower FMO3 activity, which could potentially lead to altered itopride pharmacokinetics. [] Physiologically based pharmacokinetic (PBPK) modeling has been used to predict the influence of these polymorphisms on itopride exposure, providing insights into potential interindividual variability in drug response. []
Q6: What gastrointestinal disorders have been investigated for potential treatment with itopride?
A: Research has explored the efficacy of itopride in managing various gastrointestinal disorders, including functional dyspepsia, [, , , , , , , , , , , ] gastroesophageal reflux disease (GERD), [, , ] diabetic gastroparesis, [, ] and postoperative ileus. [] Itopride has shown promising results in improving symptoms like postprandial fullness, bloating, and nausea in these conditions. [, , , , , , , ]
Q7: Are there any studies comparing the effectiveness of itopride with other prokinetic agents, such as domperidone?
A: Yes, several studies have compared itopride to other prokinetic agents like domperidone in treating functional dyspepsia. [, , ] While some studies suggest comparable efficacy between the two drugs, [] others indicate that itopride might offer advantages in relieving specific symptoms like anorexia and early satiety. [] More research is necessary to definitively establish the superiority of one drug over the other.
Q8: Has itopride been investigated for use in combination therapies for gastrointestinal disorders?
A: Yes, research has explored the use of itopride in combination therapies. For example, itopride combined with alpha-lipoic acid showed enhanced efficacy compared to itopride alone in improving symptoms and gastric emptying rate in patients with diabetic gastroparesis. [] Additionally, combining itopride with azintamide demonstrated potential benefits in treating abdominal distention after gastric cancer chemotherapy. [] These studies suggest that combining itopride with other agents could provide synergistic therapeutic benefits.
Q9: What analytical methods are commonly employed for the detection and quantification of itopride?
A: Several analytical techniques have been developed and validated for itopride analysis, including high-performance liquid chromatography (HPLC), [, , , ] high-performance thin-layer chromatography (HPTLC), [] and capillary electrophoresis coupled with electrochemiluminescence. [, ] These methods allow for sensitive and accurate quantification of itopride in various matrices, including plasma, pharmaceutical formulations, and biological samples. [, , , , , ]
Q10: Have there been efforts to develop controlled-release formulations of itopride?
A: Yes, research has focused on developing controlled-release formulations of itopride to potentially improve its therapeutic profile. [] Studies have explored the use of polyethylene oxide as a release retardant in layered matrix tablets to achieve a prolonged drug release profile. [] These controlled-release formulations aim to maintain therapeutic drug levels for extended periods, potentially enhancing patient compliance and treatment outcomes. []
Q11: What is the safety and tolerability profile of itopride?
A: Clinical trials have generally found itopride to be well-tolerated, with a safety profile comparable to placebo. [, , ] The most commonly reported adverse events are typically mild and transient, similar to those observed with placebo. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Aziridine, 1-(tetracyclo[3.2.0.02,7.04,6]hept-1-ylcarbonyl)-(9CI)](/img/structure/B38432.png)
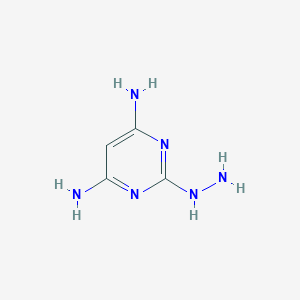
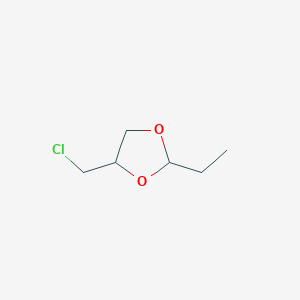

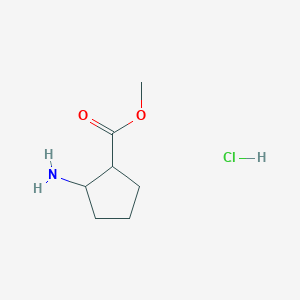
![1-[(4-Methoxyphenyl)sulfonyl]piperazine](/img/structure/B38441.png)






![3-(1H-imidazo[4,5-b]pyridin-2-yl)propanoic acid](/img/structure/B38462.png)
